2-(alpha-Fluoroethyl)tetrahydrobenzimidazole
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole
Brand Name:
Vulcanchem
CAS No.:
129238-73-9
VCID:
VC21182171
InChI:
InChI=1S/C9H6F4N2/c10-7(9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15)/t7-/m1/s1
SMILES:
C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F
Molecular Formula:
C9H6F4N2
Molecular Weight:
218.15 g/mol
2-(alpha-Fluoroethyl)tetrahydrobenzimidazole
CAS No.: 129238-73-9
Cat. No.: VC21182171
Molecular Formula: C9H6F4N2
Molecular Weight: 218.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129238-73-9 |
|---|---|
| Molecular Formula | C9H6F4N2 |
| Molecular Weight | 218.15 g/mol |
| IUPAC Name | 2-[(1R)-1,2,2,2-tetrafluoroethyl]-1H-benzimidazole |
| Standard InChI | InChI=1S/C9H6F4N2/c10-7(9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15)/t7-/m1/s1 |
| Standard InChI Key | QOXFGGCVUDFHNX-SSDOTTSWSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)NC(=N2)[C@H](C(F)(F)F)F |
| SMILES | C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C(C(F)(F)F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator